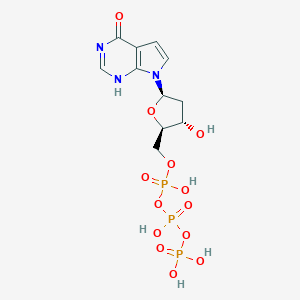

7-Deaza-2'-deoxyinosine triphosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Deaza-2'-deoxyinosine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H16N3O13P3 and its molecular weight is 491.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

DNA Amplification

One of the primary applications of 7-deaza-2'-deoxyinosine triphosphate is in polymerase chain reaction (PCR) processes. Its incorporation into DNA strands helps stabilize GC-rich sequences that are typically difficult to amplify due to their higher melting temperatures. This characteristic allows for:

- Improved yield of PCR products.

- Enhanced resolution during electrophoresis.

- Better performance in amplifying complex genomic regions.

Table 1: Comparison of PCR Performance with Different Nucleotides

| Nucleotide Type | Yield Improvement | Stability of GC-rich Sequences | Electrophoretic Mobility |

|---|---|---|---|

| This compound | High | Excellent | Enhanced |

| Standard dATP | Moderate | Poor | Standard |

DNA Sequencing

This compound is particularly useful in sequencing applications, especially in dideoxy-chain termination methods. It replaces standard deoxyguanosine triphosphate (dGTP) to overcome compression issues in gel electrophoresis when analyzing GC-rich sequences. Key benefits include:

- Improved separation of DNA fragments.

- Enhanced legibility over long sequence regions.

- Reduction of compression artifacts during sequencing.

A study demonstrated that using this compound instead of dGTP led to better resolution in sequencing gel patterns, facilitating more accurate readings of nucleotide sequences .

Telomerase Inhibition

Research has shown that this compound acts as a potent inhibitor of telomerase, an enzyme often upregulated in cancer cells. The reported IC50 values for telomerase inhibition are approximately 11 µM . This property makes it a candidate for therapeutic applications targeting cancer cell proliferation by disrupting telomere maintenance mechanisms.

Case Study: Telomerase Activity Inhibition

A study involving human telomerase demonstrated that the incorporation of this compound into telomeric DNA resulted in a shortened telomeric ladder, indicating effective inhibition of telomerase activity. This suggests potential applications in cancer research and therapy development .

Synthesis and Availability

The synthesis of this compound typically involves several key steps, including the modification of precursor nucleotides and phosphorylation reactions to yield the triphosphate form. These synthetic methods ensure that sufficient quantities are available for both research and clinical use.

属性

CAS 编号 |

136120-28-0 |

|---|---|

分子式 |

C11H16N3O13P3 |

分子量 |

491.18 g/mol |

IUPAC 名称 |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H16N3O13P3/c15-7-3-9(14-2-1-6-10(14)12-5-13-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,15H,3-4H2,(H,20,21)(H,22,23)(H,12,13,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |

InChI 键 |

QLCZUJVRPNFETQ-DJLDLDEBSA-N |

SMILES |

C1C(C(OC1N2C=CC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

规范 SMILES |

C1C(C(OC1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

同义词 |

7-deaza-2'-deoxyinosine triphosphate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。